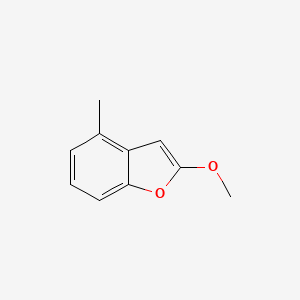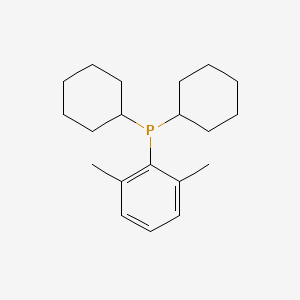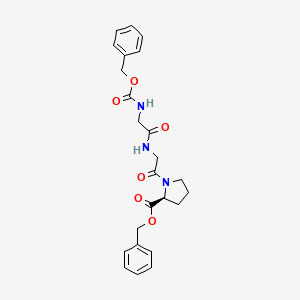
4-Bromo-N-tert-butyl-1-methyl-1H-pyrazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-(tert-butyl)-1-methyl-1H-pyrazole-5-sulfonamide: is an organic compound that belongs to the class of sulfonamides It features a pyrazole ring substituted with a bromine atom, a tert-butyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-(tert-butyl)-1-methyl-1H-pyrazole-5-sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Sulfonamide Formation: The brominated pyrazole is reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonamide group.
tert-Butylation: Finally, the tert-butyl group is introduced using tert-butyl chloride and a strong base like sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The bromine atom on the pyrazole ring is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the nucleophile used, such as substituted pyrazoles.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology and Medicine:
Antimicrobial Agents: Sulfonamides are known for their antimicrobial properties, and this compound may be explored for similar applications.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Industry:
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(tert-butyl)-1-methyl-1H-pyrazole-5-sulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The bromine atom and tert-butyl group may enhance binding affinity and selectivity.
Comparison with Similar Compounds
- 4-Bromo-N-(tert-butyl)benzamide
- 4-Bromo-N-butyl-3-methoxybenzamide
- N-tert-Butyl 3-bromo-4-methylbenzenesulfonamide
Comparison:
- 4-Bromo-N-(tert-butyl)-1-methyl-1H-pyrazole-5-sulfonamide is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to benzamide derivatives.
- The sulfonamide group in this compound provides potential for enzyme inhibition, which may not be as pronounced in similar compounds without this functional group.
- The combination of bromine and tert-butyl groups enhances the compound’s stability and reactivity, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
108359-15-5 |
|---|---|
Molecular Formula |
C8H14BrN3O2S |
Molecular Weight |
296.19 g/mol |
IUPAC Name |
4-bromo-N-tert-butyl-2-methylpyrazole-3-sulfonamide |
InChI |
InChI=1S/C8H14BrN3O2S/c1-8(2,3)11-15(13,14)7-6(9)5-10-12(7)4/h5,11H,1-4H3 |
InChI Key |
GDWVWHXJVWVACA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C=NN1C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Bromobenzo[d]oxazole-4-thiol](/img/structure/B12868818.png)
![3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12868820.png)
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12868821.png)

![4-(Difluoromethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12868834.png)

![1-(5-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868842.png)



